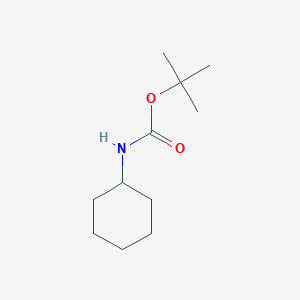

tert-butyl N-cyclohexylcarbamate

Overview

Description

tert-Butyl N-cyclohexylcarbamate: is a chemical compound with the molecular formula C11H21NO2 and a molecular weight of 199.29 g/mol . It is a carbamate derivative, often used as an intermediate in organic synthesis. The compound is typically a colorless to pale yellow liquid and is soluble in organic solvents such as alcohols and ethers .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Synthesis from tert-butyl chloroformate and cyclohexylamine:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, water.

Oxidation: Strong oxidizing agents like potassium permanganate.

Substitution: Nucleophiles such as amines or alcohols.

Major Products:

Hydrolysis: Cyclohexylamine and tert-butyl alcohol.

Oxidation: Various oxidized products depending on the conditions.

Substitution: Substituted carbamates.

Scientific Research Applications

Chemistry:

Biology:

Medicine:

- Explored for its potential use in drug synthesis and as a precursor for pharmacologically active compounds .

Industry:

Mechanism of Action

Mechanism:

- The primary mechanism of action for tert-butyl N-cyclohexylcarbamate involves its ability to act as a protecting group for amines. This is achieved through the formation of a stable carbamate linkage, which can be selectively cleaved under mild conditions .

Molecular Targets and Pathways:

Comparison with Similar Compounds

- tert-Butyl N-(4-hydroxycyclohexyl)carbamate

- Butyl N-cyclohexylcarbamate

- 2-Isopropylphenyl N-cyclohexylcarbamate

Uniqueness:

- tert-Butyl N-cyclohexylcarbamate is unique due to its specific structure, which provides stability and selectivity as a protecting group. Its tert-butyl group offers steric hindrance, making it less susceptible to unwanted reactions compared to other carbamates .

Biological Activity

Tert-butyl N-cyclohexylcarbamate is a compound of significant interest in medicinal chemistry due to its unique structural features, which may influence its biological activity. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, interaction studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 229.32 g/mol. The compound features a tert-butyl group, a carbamate functional group, and a cyclohexyl ring, contributing to its distinct pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₃N₁O₂ |

| Molecular Weight | 229.32 g/mol |

| Functional Groups | Tert-butyl, Carbamate |

| Structure | Structure |

Synthesis

The synthesis of this compound typically involves the reaction of cyclohexylamine with tert-butyl chloroformate. This reaction is facilitated under mild conditions to yield the desired carbamate product efficiently.

Pharmacological Potential

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Some studies suggest that carbamates can inhibit bacterial growth by interfering with essential cellular processes.

- Enzyme Inhibition : The compound may serve as an inhibitor for specific enzymes, which could be beneficial in therapeutic contexts, such as diabetes management where Dipeptidyl Peptidase IV (DPP4) inhibition is advantageous .

- Cytotoxicity : Preliminary assays have shown that certain derivatives can exhibit cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects is primarily through its interaction with various molecular targets. The carbamate group can form hydrogen bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity or stability.

Case Studies

- Antimicrobial Studies : A study evaluated the antimicrobial properties of various carbamates, including this compound. Results indicated a significant inhibition of bacterial growth in vitro, suggesting potential applications in developing new antimicrobial agents.

- Cytotoxicity Assays : In vitro assays conducted on cancer cell lines demonstrated that the compound could induce apoptosis in certain types of tumor cells. The mechanisms involved included DNA fragmentation and activation of apoptosis-related caspases .

- Enzyme Interaction Studies : Research focused on the interaction between this compound and DPP4 revealed that it could effectively inhibit this enzyme, leading to increased levels of GLP-1 and enhanced insulin secretion .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl N-cyclohexylcarbamate, and what reaction conditions are critical for yield optimization?

- The compound is typically synthesized via the reaction of tert-butyl carbamate with cyclohexanone derivatives in the presence of a base (e.g., triethylamine) and an organic solvent (e.g., dichloromethane). Temperature control (e.g., 0–25°C) and stoichiometric ratios are critical to minimize side reactions like over-alkylation or decomposition .

- Methodological Tip : Use di-tert-butyl dicarbonate (Boc₂O) as a carbamate-forming reagent under mild conditions to improve regioselectivity and purity .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

- Key analytical techniques include:

- NMR spectroscopy : and NMR to verify the tert-butyl group (δ ~1.4 ppm for CH) and cyclohexyl carbamate linkages .

- Mass spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H] for CHNO) .

- HPLC : Purity assessment using reversed-phase columns (e.g., C18) with UV detection at ~210 nm .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Common methods:

- Column chromatography : Silica gel with ethyl acetate/hexane gradients (e.g., 20–40% EtOAc) to separate carbamate products from unreacted starting materials .

- Recrystallization : Use non-polar solvents like hexane or cyclohexane to exploit differential solubility .

Advanced Research Questions

Q. How can enantiomeric or diastereomeric forms of this compound derivatives be resolved, and what analytical tools are required?

- Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane/isopropanol mobile phases to separate enantiomers .

- X-ray crystallography : Resolve absolute configuration for crystalline derivatives (e.g., tert-butyl 2-phenylethylcarbamate analogs) .

- Dynamic NMR : Low-temperature NMR to study conformational dynamics of cyclohexyl rings (e.g., chair-to-boat transitions) .

Q. What strategies mitigate contradictions in spectroscopic data for this compound derivatives?

- Case Study : Discrepancies in NMR chemical shifts may arise from solvent polarity or hydrogen bonding. Use deuterated solvents (e.g., CDCl vs. DMSO-d) and controlled temperatures to standardize data .

- DFT calculations : Compare computed spectra (e.g., via Gaussian 09) with experimental data to validate assignments .

Q. How can this compound be functionalized for biological interaction studies, and what methodological precautions are necessary?

- Functionalization : Introduce bioorthogonal handles (e.g., boronate esters, azides) via Suzuki-Miyaura coupling or click chemistry (e.g., cyclohexylamine derivatives) .

- Precautions :

- Avoid harsh conditions (e.g., strong acids) that cleave the tert-butyl carbamate group .

- Use inert atmospheres (N/Ar) for moisture-sensitive reactions .

Q. What are the implications of this compound’s stereochemistry on its biological activity?

- Example : In studies of endocannabinoid analogs, cyclohexyl carbamates with axial substituents showed higher binding affinity to CB1 receptors than equatorial isomers .

- Methodology : Stereoselective synthesis via chiral auxiliaries or enzymatic resolution (e.g., lipase-mediated kinetic resolution) .

Properties

IUPAC Name |

tert-butyl N-cyclohexylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)12-9-7-5-4-6-8-9/h9H,4-8H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNSTUAQHBFISRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70306384 | |

| Record name | tert-butyl N-cyclohexylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70306384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3712-40-1 | |

| Record name | 3712-40-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176007 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tert-butyl N-cyclohexylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70306384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3712-40-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.